molecular formula C14H20N2S B5177128 4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine

4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B5177128
M. Wt: 248.39 g/mol
InChI Key: ZQAGHCJCBPNEIA-UHFFFAOYSA-N
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Description

4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine is a compound that features an adamantane moiety attached to a thiazole ring. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. This unique structure imparts interesting chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine typically involves the reaction of adamantane derivatives with thiazole precursors. One common method is the nucleophilic substitution reaction where an adamantane derivative, such as adamantyl bromide, reacts with a thiazole derivative under basic conditions. The reaction is often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the adamantane moiety.

    Substitution: The adamantane or thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the adamantane or thiazole ring .

Scientific Research Applications

4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known antiviral drug with a similar adamantane structure.

    Rimantadine: Another antiviral drug with structural similarities to amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane moiety.

Uniqueness

4-(adamantan-1-yl)-N-methyl-1,3-thiazol-2-amine is unique due to the presence of both the adamantane and thiazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-15-13-16-12(8-17-13)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAGHCJCBPNEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325278
Record name 4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329689-16-9
Record name 4-(1-adamantyl)-N-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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